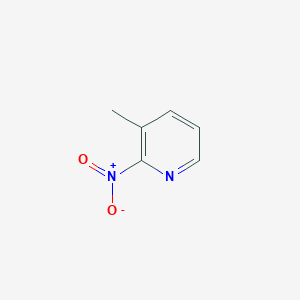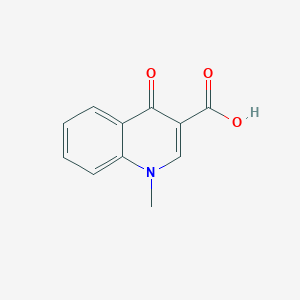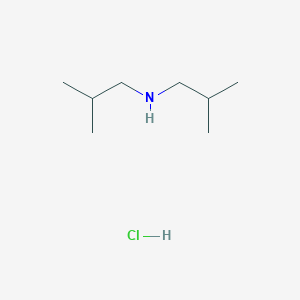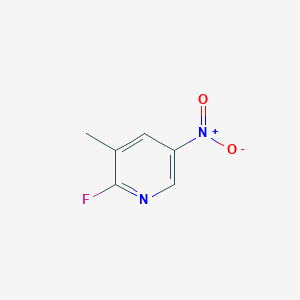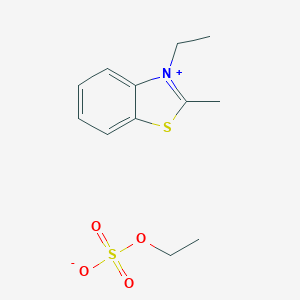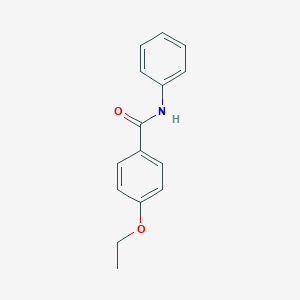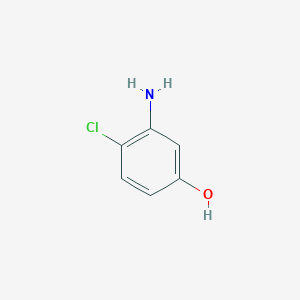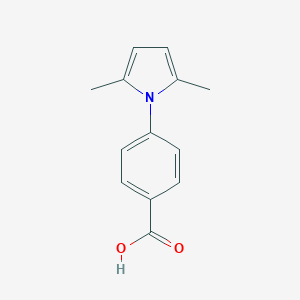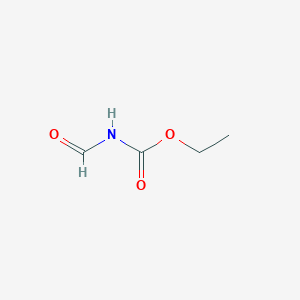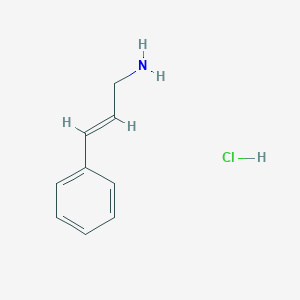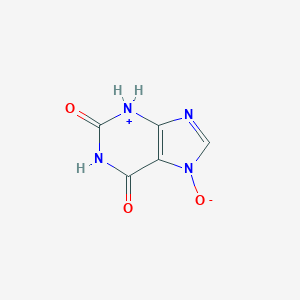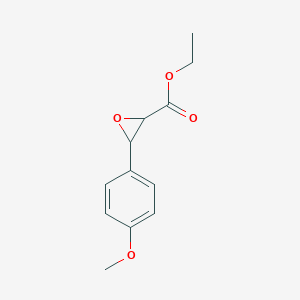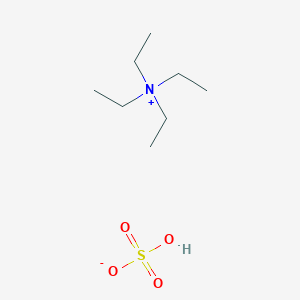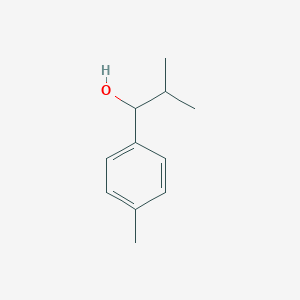
alpha-Isopropyl-p-methylbenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Isopropyl-p-methylbenzyl alcohol, commonly known as IPMP, is a chemical compound that belongs to the family of alkylphenols. IPMP has been widely used in various fields such as perfumery, cosmetics, and pharmaceuticals.
Mecanismo De Acción
IPMP exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. IPMP also exhibits antioxidant properties, which can protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
IPMP has been shown to have a low toxicity profile and is generally considered safe for use in various applications. It is rapidly metabolized and eliminated from the body. IPMP has been shown to have no significant effects on body weight, food consumption, or organ weights in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPMP has several advantages for use in lab experiments. It is readily available, easy to handle, and has a long shelf life. IPMP is also relatively inexpensive compared to other chemicals used in lab experiments. However, IPMP has some limitations, including its limited solubility in water and its potential to interfere with certain assays.
Direcciones Futuras
There are several future directions for research on IPMP. One direction is to investigate its potential as a natural antimicrobial agent in food preservation. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further research is also needed to better understand the mechanism of action of IPMP and its potential interactions with other chemicals.
Métodos De Síntesis
IPMP can be synthesized through a Friedel-Crafts alkylation reaction between p-cresol and isopropyl alcohol in the presence of an acid catalyst. The reaction yields IPMP and water as the by-product. The purity of IPMP can be improved by recrystallization.
Aplicaciones Científicas De Investigación
IPMP has been extensively studied in various scientific research fields. It has been used as a fragrance ingredient in perfumes and cosmetics due to its pleasant odor. In addition, IPMP has been used as an antiseptic and disinfectant due to its antimicrobial properties. It has also been used as a preservative in pharmaceuticals and food products.
Propiedades
Número CAS |
18228-44-9 |
|---|---|
Nombre del producto |
alpha-Isopropyl-p-methylbenzyl alcohol |
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2-methyl-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11-12H,1-3H3 |
Clave InChI |
PKSSQQPDFFZHEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C(C)C)O |
SMILES canónico |
CC1=CC=C(C=C1)C(C(C)C)O |
Otros números CAS |
18228-44-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
